molecular formula C12H16F2N2 B3092124 (3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine CAS No. 1222713-73-6

(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092124
CAS No.: 1222713-73-6
M. Wt: 226.27 g/mol
InChI Key: LSBMZDSHWOJQGZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative with a 3,4-difluorophenylmethyl substituent. Its molecular formula is C₁₂H₁₅F₂N₂ (molecular weight: 225.26 g/mol). The stereochemistry at the 3-position of the piperidine ring (R-configuration) and the electron-withdrawing nature of the 3,4-difluorophenyl group are critical to its physicochemical and pharmacological properties.

Properties

IUPAC Name

(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-4-3-9(6-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMZDSHWOJQGZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the 3,4-Difluorophenylmethyl Group: This step often involves the use of difluoromethylation reagents to introduce the difluorophenyl group onto the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous piperidine derivatives, focusing on substituent effects, molecular properties, and pharmacological implications.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
(3R)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine C₁₂H₁₅F₂N₂ 225.26 3,4-Difluorophenylmethyl High lipophilicity, metabolic stability
(3R)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine () C₁₂H₁₇ClN₂ 224.73 4-Chlorophenylmethyl Increased lipophilicity vs. fluorine; potential toxicity concerns
(3R)-1-(2-Methoxybenzyl)piperidin-3-amine () C₁₃H₂₀N₂O 220.31 2-Methoxybenzyl Electron-donating group; reduced lipophilicity, improved solubility
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine () C₁₁H₁₅N₅ 217.27 Pyrrolopyrimidinyl Nitrogen-rich; likely kinase inhibition
(3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidin-3-amine () C₂₃H₂₂F₅N₅O₂S 523.51 Pyrimidinyl, trifluorophenyl, sulfonyl High polarity; potential for enhanced target binding

Key Comparative Insights

Substituent Effects on Lipophilicity: The 3,4-difluorophenyl group in the target compound balances lipophilicity and metabolic stability, whereas the 4-chlorophenyl analog () exhibits higher lipophilicity but may pose toxicity risks due to chlorine’s metabolic byproducts .

Electronic and Steric Influences :

  • Electron-withdrawing fluorine atoms in the target compound enhance resonance stabilization and reduce susceptibility to oxidative metabolism compared to electron-donating methoxy groups .
  • The pyrrolopyrimidinyl substituent () introduces aromatic nitrogen atoms, likely improving binding to enzymes or receptors with π-π stacking or hydrogen-bonding motifs .

The methylsulfonyl group in ’s compound increases polarity and may improve solubility but could reduce membrane permeability compared to the target compound .

Biological Activity

(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine, with the CAS number 1222713-73-6, is a piperidine derivative characterized by a difluorophenylmethyl substituent. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₂H₁₆F₂N₂
Molecular Weight226.27 g/mol
CAS Number1222713-73-6

The presence of the difluorophenyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The compound's mechanism involves binding to these targets, resulting in modulation of their activity.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound across various biological systems:

  • Antitumor Activity : Research indicates that compounds with similar structures can exhibit significant antitumor properties. For example, derivatives of piperidine have shown efficacy against breast cancer cell lines, enhancing apoptosis and inhibiting cell proliferation at micromolar concentrations .
  • Neuroprotective Effects : Compounds structurally related to this compound have been studied for neuroprotective effects in models of neurodegenerative diseases. These studies suggest potential applications in treating conditions like Alzheimer's disease by modulating neurotransmitter systems .

In Vitro and In Vivo Studies

In Vitro Studies : Various assays have demonstrated that this compound can inhibit cell growth in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at concentrations ranging from 1 to 10 µM. The compound has been shown to induce morphological changes characteristic of apoptosis and enhance caspase activity .

In Vivo Studies : Preliminary animal studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. Further research is needed to elucidate its pharmacokinetics and long-term effects .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of piperidine derivatives found that certain analogs exhibited potent anticancer activity by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines . This highlights the potential of this compound as a lead compound in developing new anticancer therapies.

Case Study 2: Neuroprotection

Another investigation into piperidine derivatives demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal cell cultures. The study indicated that these compounds could modulate neuroinflammatory responses, suggesting a possible therapeutic role in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine with high enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis during the alkylation of the piperidine core. For example, asymmetric reductive amination can be employed to control stereochemistry at the C3 position .
  • Purification : Chiral chromatography (e.g., using amylose- or cellulose-based columns) or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric purity >98% .
  • Analytical Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC coupled with circular dichroism (CD) spectroscopy .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR chemical shifts with literature data for similar piperidine derivatives. For example, the 3,4-difluorophenyl group shows characteristic aromatic splitting patterns (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 267.1342 (calculated for C13H17F2N2C_{13}H_{17}F_2N_2) with <2 ppm error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in receptor binding assays?

  • Methodology :

  • Derivatization : Introduce substituents at the piperidine nitrogen or aryl ring (e.g., halogenation, methoxy groups) to assess steric/electronic effects. For example, 4-fluoro substitution on the phenyl ring enhances binding affinity to σ-1 receptors .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB: 5HK1) to predict binding poses and optimize substituent placement .
  • In Vitro Assays : Measure IC50_{50} values in competitive binding assays against radiolabeled ligands (e.g., 3H^3H-haloperidol for σ-1 receptors) .

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

  • Methodology :

  • Enantiomer-Specific Assays : Test (3R)- and (3S)-enantiomers separately in dose-response studies. For instance, the (3R)-enantiomer may show 10-fold higher potency in dopamine uptake inhibition due to stereospecific receptor interactions .
  • Metabolic Stability Screening : Use liver microsomes to assess if enantiomers exhibit differential metabolic degradation (e.g., CYP3A4-mediated oxidation), which may skew activity data .
  • Cross-Validation : Compare results across multiple assay platforms (e.g., cell-based vs. cell-free systems) to rule out technical artifacts .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methodology :

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to detect impurities at <0.1% levels. Monitor for common byproducts like dehalogenated analogs .
  • GC-FID : Analyze volatile impurities (e.g., residual solvents) with a DB-5 column and flame ionization detection .
  • ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalytic steps) at ppb levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
(3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.